Product packaging for Fructose 3-phosphate(Cat. No.:CAS No. 126247-74-3)

Fructose 3-phosphate

Cat. No.: B236111
CAS No.: 126247-74-3
M. Wt: 260.14 g/mol
InChI Key: NFKVQPCCMLVBGQ-UYFOZJQFSA-N
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Description

Historical Context of Discovery and Initial Biochemical Characterization

The study of fructose (B13574) metabolism has a long history, with early investigations in the early 20th century by researchers like Harden and Young focusing on sugar fermentation and the identification of intermediates like fructose 1,6-bisphosphate mdpi.com. The specific identification of fructose 3-phosphate as a distinct entity is more recent, emerging from studies investigating metabolic alterations in disease models.

Fru-3-P was first identified as a "novel monosaccharide phosphate" in the lenses of diabetic rats, where it was found to be present at significant concentrations, unlike in the lenses of healthy control animals gcms.czresearchgate.net. Concurrently, research revealed that erythrocytes from individuals with essential fructosuria, a benign genetic disorder of fructose metabolism, contained markedly elevated levels of Fru-3-P, ranging from 3 to 15 times higher than those in control subjects mdpi.comannualreviews.orgnih.govresearchgate.netnih.gov. These findings indicated that Fru-3-P was not merely a ubiquitous metabolic intermediate but could accumulate under specific physiological or pathological conditions.

Initial biochemical characterization has revealed Fru-3-P to be a relatively labile molecule. It possesses properties of a potent protein glycosylating agent and enzyme inactivator gcms.czresearchgate.net. Upon hydrolysis, it can yield inorganic phosphate (B84403) and 3-deoxyglucosone (B13542), another reactive compound implicated in non-enzymatic glycation processes gcms.czresearchgate.net. The enzyme responsible for the phosphorylation of fructose at the 3-position is suggested to be a specific this compound kinase annualreviews.orgarvojournals.org.

Overview of its Position within Carbohydrate Metabolism and Fructolysis

Fructose metabolism, particularly in the liver, follows a distinct pathway that bypasses key regulatory steps of glycolysis. Upon cellular uptake, fructose is rapidly phosphorylated by ketohexokinase (KHK), also known as fructokinase, to fructose-1-phosphate (B91348) (F1P) annualreviews.orgnih.govnih.govontosight.aidiabetesjournals.orgwikipedia.orgmdpi.com. This initial phosphorylation step is largely unregulated and occurs efficiently, distinguishing fructose metabolism from glucose metabolism, which is primarily regulated by phosphofructokinase (PFK) nih.govresearchgate.netnih.govdiabetesjournals.org.

Fructose-1-phosphate is subsequently cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is then phosphorylated by triokinase to glyceraldehyde-3-phosphate (G3P) annualreviews.orgnih.govnih.govdiabetesjournals.orgwikipedia.orgmdpi.comminams.edu.pk. These triose phosphates (DHAP and G3P) are central intermediates that readily enter the glycolytic pathway, contributing to ATP production, or can be diverted into gluconeogenesis, lipogenesis, or glycogen (B147801) synthesis ontosight.aiwikipedia.orgminams.edu.pk.

The precise synthesis pathway of this compound within this metabolic cascade is still a subject of investigation and appears to involve different proposed routes:

Some studies suggest Fru-3-P can be formed from fructose-1,6-bisphosphate (F1,6BP) through the action of aldolase B ontosight.aiwikipedia.orgfrontiersin.orgmdpi.com. Aldolase B is known to cleave both F1P and F1,6BP wikipedia.orgmdpi.comwikipedia.orgjournalssystem.com.

Another proposed pathway involves the conversion of fructose-6-phosphate (B1210287) (F6P) to Fru-3-P via phosphoglucose (B3042753) isomerase (PGI) mdpi.comkarger.comontosight.ailibretexts.org. PGI typically interconverts glucose-6-phosphate and fructose-6-phosphate libretexts.orgproteopedia.org.

As mentioned, a specific this compound kinase has also been implicated in its direct formation annualreviews.orgarvojournals.org.

Fru-3-P itself is considered an intermediate in glycolysis and the pentose (B10789219) phosphate pathway, capable of being metabolized further for energy or as a precursor for other biomolecules karger.com. Its accumulation is notably linked to hereditary fructose intolerance (HFI), a condition characterized by a deficiency in aldolase B, which impairs the breakdown of F1P and its derivatives karger.comresearchgate.net.

Table 1: Key Metabolites and Associations in Fructose Metabolism

Metabolite/ConditionKey Role/FindingSignificanceReferences
This compound (Fru-3-P) Identified in diabetic rat lenses; absent in normal lenses.Potential marker for diabetic complications; involved in glycation processes. gcms.czresearchgate.net
Found at elevated levels (3-15x controls) in erythrocytes of essential fructosuria patients.Associated with fructokinase deficiency; its role in diabetic complications is debated due to normal HbA1c levels in these patients. mdpi.comannualreviews.orgnih.govresearchgate.netnih.gov
Acts as a protein glycosylating agent and enzyme inactivator.Contributes to non-enzymatic glycation and potentially diabetic complications. gcms.czresearchgate.net
Is a relatively labile metabolite.Hydrolyzes to 3-deoxyglucosone, a potent glycosylating agent. gcms.czresearchgate.net
Implicated as an intermediate in glycolysis and the pentose phosphate pathway.Suggests a role in cellular energy metabolism and biosynthesis. karger.com
Accumulation linked to hereditary fructose intolerance (HFI).Due to deficiency in aldolase B, which normally cleaves F1P and F1,6BP. karger.comresearchgate.net
Main Fructolysis Pathway
FructoseEnters cells via GLUT5/GLUT2 transporters.Primary substrate for fructolysis. nih.govontosight.aidiabetesjournals.orgmdpi.com
Fructose-1-phosphate (F1P)Phosphorylated by KHK/Fructokinase. Cleaved by Aldolase B.Key intermediate; bypasses PFK regulation, leading to rapid triose phosphate generation. Accumulates in HFI. annualreviews.orgnih.govnih.govontosight.aidiabetesjournals.orgwikipedia.orgmdpi.com
Dihydroxyacetone Phosphate (DHAP) & GlyceraldehydeProducts of F1P cleavage by Aldolase B.Triose phosphates that feed into glycolysis and gluconeogenesis. annualreviews.orgnih.govnih.govdiabetesjournals.orgwikipedia.orgmdpi.comminams.edu.pk

Fundamental Research Questions and Methodological Challenges

Despite its emerging importance, several fundamental research questions remain regarding this compound:

Pathway Elucidation: The precise biochemical pathways for the synthesis and subsequent metabolism of Fru-3-P require further clarification. Understanding the specific enzymes and conditions that regulate its formation and degradation is critical.

Metabolic Role: Its exact physiological role in normal cellular metabolism, beyond being a potential intermediate, needs to be fully elucidated. This includes understanding its contribution to energy production and biosynthesis.

Disease Pathogenesis: The extent to which Fru-3-P contributes to the pathogenesis of metabolic diseases, such as diabetes and its complications, or hereditary fructose intolerance, warrants deeper investigation.

Biomarker Potential: Its altered levels in specific conditions suggest potential as a biomarker for metabolic health or disease diagnosis, necessitating further validation studies.

Fructose's Broader Impact: The ongoing debate about the precise impact of high dietary fructose intake on metabolic health necessitates understanding the roles of all its metabolites, including Fru-3-P.

These research questions are often compounded by significant methodological challenges in the analysis of sugar phosphates. Fru-3-P, like other sugar phosphates, is present in biological samples at low concentrations and can be structurally similar to other phosphorylated sugars, making separation and quantification difficult.

Analytical Sensitivity and Specificity: Developing highly sensitive and specific analytical methods is crucial. Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are employed, but challenges persist in achieving adequate separation of isomers and avoiding ionization suppression in complex biological matrices gcms.cznih.govacs.orgnih.govoup.com.

Chromatographic Resolution: Differentiating sugar phosphate isomers, which have identical masses, often requires advanced fragmentation techniques in mass spectrometry (e.g., MSn) or specialized chromatographic approaches gcms.czoup.com.

Metabolite Lability: The relative lability of Fru-3-P gcms.cz can pose challenges during sample preparation and analysis, potentially leading to degradation and inaccurate quantification.

Pathway Mapping: Accurately mapping metabolic fluxes and identifying intermediates like Fru-3-P within complex cellular networks requires sophisticated analytical tools and experimental designs.

Addressing these challenges is essential for advancing our understanding of this compound's role in health and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClF3O2 B236111 Fructose 3-phosphate CAS No. 126247-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,4R,5R)-1,4,5,6-tetrahydroxy-2-oxohexan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h3,5-9,11H,1-2H2,(H2,12,13,14)/t3-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKVQPCCMLVBGQ-UYFOZJQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CO)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90925470
Record name 3-O-Phosphonohex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126247-74-3
Record name Fructose 3-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126247743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Phosphonohex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Formation Pathways of Fructose 3 Phosphate

Enzymatic Pathways for De Novo Synthesis

The de novo synthesis of fructose (B13574) 3-phosphate involves enzymatic processes that attach a phosphate (B84403) group to the fructose molecule. Current research highlights specific enzymes and pathways that contribute to its formation.

Direct Phosphorylation of Fructose at the C3 Position

The direct phosphorylation of fructose at the C3 position is primarily linked to the activity of fructose-3-phosphokinase . Research conducted on human erythrocytes has confirmed the presence and activity of this enzyme (E.C. 2.7.1.-) in the formation of fructose 3-phosphate nih.gov. This pathway involves the direct transfer of a phosphate group from ATP to the C3 hydroxyl group of fructose, catalyzed by fructose-3-phosphokinase. The incomplete EC number suggests that this enzyme may be less characterized compared to other kinases involved in sugar metabolism.

Formation from Fructose-1-phosphate (B91348) Metabolites

While fructose metabolism commonly involves the breakdown of fructose-1-phosphate (F1P) by aldolase (B8822740) B into glyceraldehyde and dihydroxyacetone phosphate (DHAP) ontosight.aiontosight.airesearchgate.netyoutube.comnih.govlibretexts.orgcsun.edu, the direct formation of fructose-3-phosphate from these metabolites is not clearly established in the reviewed literature. Some sources suggest that aldolase B or triokinase might be involved in producing fructose-3-phosphate from F1P breakdown products ontosight.aiontosight.aiontosight.ai. However, these descriptions appear to be biochemically inaccurate. Aldolase B cleaves F1P into glyceraldehyde and DHAP, and triokinase typically phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate, not fructose-3-phosphate ontosight.aiontosight.ainih.govlibretexts.orgcsun.eduontosight.ai. Therefore, current evidence does not support a significant pathway for fructose-3-phosphate synthesis derived directly from the breakdown products of fructose-1-phosphate.

Substrate Specificity and Kinetic Parameters of Biosynthetic Enzymes

Information regarding the substrate specificity and kinetic parameters of enzymes directly involved in this compound biosynthesis is limited. The primary enzyme identified, fructose-3-phosphokinase, has been detected in human erythrocytes nih.gov. However, detailed studies on its substrate specificity beyond fructose and its kinetic parameters (such as Km or Vmax) are not extensively documented in the provided search results. Further research would be necessary to elucidate these properties comprehensively.

Tissue-Specific Enzyme Expression and Subcellular Localization of Synthesis

The presence of fructose-3-phosphokinase activity has been confirmed in human erythrocytes nih.gov. This suggests that red blood cells are a site for this compound formation. Information regarding the expression of this or other potential this compound synthesizing enzymes in other tissues or their specific subcellular localization within cells is not detailed in the current findings. Understanding the tissue distribution and cellular compartmentation would provide further insights into the physiological relevance of this compound.

Catabolism and Metabolic Interconversion of Fructose 3 Phosphate

Integration into Glycolytic and Gluconeogenic Pathways

The catabolism of fructose (B13574) is a key example of how different hexoses feed into the central glycolytic and gluconeogenic pathways. In the liver, fructose is predominantly phosphorylated to fructose 1-phosphate, which is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. jci.orgfrontiersin.orgreactome.org The glyceraldehyde is subsequently phosphorylated by triose kinase to form glyceraldehyde 3-phosphate (G3P). jci.orgfrontiersin.org

Both DHAP and G3P are pivotal intermediates in the glycolytic pathway. nih.govnih.gov This entry point bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1), allowing for rapid, unrestricted fructolysis. nih.govnih.gov Consequently, fructose consumption can lead to a significant and swift increase in the triose and hexose (B10828440) phosphate pools. nih.gov These intermediates can then either proceed down the glycolytic pathway to produce pyruvate (B1213749) and subsequently ATP, or they can serve as substrates for gluconeogenesis, the process of synthesizing glucose. nih.govresearchgate.net In gluconeogenesis, DHAP and G3P are condensed by aldolase to form fructose 1,6-bisphosphate, which is eventually converted to glucose. wikipedia.orgpnas.org The ultimate fate of these fructose-derived triose phosphates—whether they are directed toward glycolysis or gluconeogenesis—depends on the cell's energetic state and hormonal signals. nih.gov For instance, in a starved state, fructose-derived carbons are preferentially routed through the gluconeogenic path. nih.gov

Fructose 3-phosphate itself is considered an intermediate in fructose metabolism. ontosight.aiontosight.ai Its degradation would also yield components that enter these central pathways. For example, in human erythrocytes, fructose is metabolized primarily to this compound by a specific 3-phosphokinase. nih.govresearchgate.net The subsequent breakdown of this compound would produce intermediates that merge with the glycolytic sequence.

Role in Triose Phosphate Pools and Interconversion with Dihydroxyacetone Phosphate and Glyceraldehyde 3-phosphate

The breakdown products of fructose metabolism, DHAP and G3P, constitute the cellular triose phosphate pool. jci.orgsigmaaldrich.com This pool is a critical junction in central metabolism, linking glycolysis, gluconeogenesis, the pentose (B10789219) phosphate pathway, and lipid synthesis. nih.govnih.gov

The two triose phosphates, DHAP and G3P, are readily interconvertible in a reversible reaction catalyzed by the enzyme triosephosphate isomerase (TPI). nih.govontosight.aiuwec.edu

Dihydroxyacetone phosphate (DHAP) ⇌ Glyceraldehyde 3-phosphate (G3P)

This isomerization is essential for efficient energy extraction in glycolysis, as only G3P can proceed directly through the subsequent steps of the pathway. ontosight.aiebsco.com The TPI-catalyzed reaction ensures that DHAP produced from fructose cleavage is not a metabolic dead end but is efficiently converted to G3P, thereby maximizing the yield of intermediates for glycolysis or other biosynthetic pathways. nih.govuwec.edu The rapid equilibrium maintained by TPI allows the cell to dynamically balance the triose phosphate pool according to its metabolic needs. ontosight.ai The significant influx of fructose-derived carbons can cause a rapid expansion of this triose phosphate pool, making more substrate available for all connected metabolic routes. nih.gov

Table 1: Key Enzymes in Fructose Catabolism and Triose Phosphate Interconversion
EnzymeReaction CatalyzedMetabolic PathwaySignificance
Aldolase BFructose 1-phosphate → DHAP + GlyceraldehydeFructolysisKey enzyme in liver fructose metabolism, producing triose phosphate precursors. jci.orgwikipedia.org
Triose KinaseGlyceraldehyde + ATP → Glyceraldehyde 3-phosphate + ADPFructolysisPhosphorylates glyceraldehyde to a glycolytic intermediate. jci.orgfrontiersin.org
Triosephosphate Isomerase (TPI)DHAP ⇌ Glyceraldehyde 3-phosphateGlycolysis, GluconeogenesisEnsures interconversion of triose phosphates, allowing DHAP to enter the main glycolytic path. nih.govontosight.ai

Participation in the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is another crucial branch of carbohydrate metabolism that originates from the glycolytic intermediate glucose 6-phosphate. frontiersin.orgwikipedia.org The PPP has two primary functions: to produce NADPH for reductive biosynthesis and antioxidant defense, and to generate ribose 5-phosphate, a precursor for nucleotide synthesis. frontiersin.orgmhmedical.com

The connection between fructose metabolism and the PPP is established through the shared intermediates fructose 6-phosphate and, most directly, glyceraldehyde 3-phosphate. frontiersin.orgwikipathways.org The non-oxidative phase of the PPP consists of a series of reversible reactions that interconvert various sugar phosphates. frontiersin.org The enzymes transketolase and transaldolase link the PPP back to glycolysis by catalyzing reactions that can produce or consume fructose 6-phosphate and G3P. frontiersin.org

Therefore, the G3P generated from fructose catabolism can be shunted into the non-oxidative PPP. This allows the carbon skeletons from fructose to be converted into pentose phosphates (like ribose 5-phosphate) or to be used to generate NADPH if the flux reverses back through the oxidative phase. Conversely, intermediates of the PPP can be converted back into G3P and fructose 6-phosphate, which can then enter the glycolytic or gluconeogenic pathways. frontiersin.orgwikipathways.org This bidirectional link ensures that the cell can adapt the flow of hexose and triose phosphates to meet its immediate biosynthetic and energetic demands.

Precursor Role in Lipid Synthesis Pathways (e.g., Acetyl-CoA, Glycerol (B35011) 3-phosphate Formation)

Fructose is recognized as a highly lipogenic sugar, meaning its carbons are efficiently converted into lipids, particularly triglycerides. wikipedia.orgnih.gov This is a direct consequence of its catabolism bypassing the PFK-1 regulatory step and rapidly generating large amounts of triose phosphates. nih.govresearchgate.net These triose phosphates serve as the primary precursors for both the fatty acid and the glycerol components of triglycerides.

Glycerol 3-phosphate Formation: Dihydroxyacetone phosphate (DHAP), one of the triose phosphates produced from fructose cleavage, can be readily reduced to glycerol 3-phosphate by the enzyme glycerol 3-phosphate dehydrogenase. wikipedia.orgmdpi.com Glycerol 3-phosphate provides the three-carbon backbone required for the esterification of fatty acids to form triglycerides. wikipedia.orgyoutube.com Studies have shown that fructose is a more significant source of carbon for the glycerol backbone of triglycerides compared to glucose. mdpi.com

Acetyl-CoA Formation: The other triose phosphate, glyceraldehyde 3-phosphate, proceeds through the lower stages of glycolysis to be converted into pyruvate. Pyruvate is then transported into the mitochondria and decarboxylated to acetyl-CoA by the pyruvate dehydrogenase complex. wikipedia.org This acetyl-CoA is a fundamental building block for de novo fatty acid synthesis in the cytosol. wikipedia.orgnih.gov The excess acetyl-CoA derived from fructose can thus be directed toward the synthesis of fatty acids, which are then esterified with glycerol 3-phosphate to form triglycerides. wikipedia.org

Table 2: Fructose-Derived Precursors for Lipid Synthesis
PrecursorSource from Fructose MetabolismRole in Lipid SynthesisKey Enzyme
Glycerol 3-phosphateReduction of Dihydroxyacetone Phosphate (DHAP)Provides the backbone for triglyceride synthesis. wikipedia.orgmdpi.comGlycerol 3-phosphate dehydrogenase
Acetyl-CoAFrom G3P via glycolysis and pyruvate decarboxylation. wikipedia.orgBuilding block for fatty acid synthesis. nih.govPyruvate dehydrogenase complex

Mechanisms of this compound Degradation and Turnover

The phosphorylation of fructose is a critical step that traps it within the cell and commits it to metabolism. This process, particularly the rapid phosphorylation of fructose to fructose 1-phosphate in the liver by fructokinase, consumes ATP. researchgate.net A large influx of fructose can lead to a transient depletion of intracellular inorganic phosphate and ATP. nih.govescholarship.org This depletion triggers an increase in AMP, which is then degraded through a purine (B94841) nucleotide turnover pathway, ultimately leading to the production of uric acid. researchgate.net

The specific degradation and turnover of this compound have been observed to be relatively slow. In studies on human erythrocytes, where fructose is primarily metabolized to this compound, the accumulated compound was found to decrease by only about 30% after 12 hours in a fructose-free medium, indicating a slow metabolic or degradation rate in these cells. nih.govresearchgate.net

Enzymology and Structural Biology of Fructose 3 Phosphate Interacting Enzymes

Fructose (B13574) 3-phosphate-Specific Kinases and Phosphatases

While direct "fructose 3-phosphate kinase" or "this compound phosphatase" enzymes are not extensively documented as primary metabolic players, the phosphorylation and dephosphorylation of fructose derivatives are common enzymatic activities. Fructosamine (B8680336) 3-kinase (FN3K) is an enzyme known to phosphorylate fructosamines, including protein-bound fructoselysine, on the third carbon, leading to fructoselysine-3-phosphate. This process is linked to the formation of this compound (F3P) as an intermediate, which can then spontaneously decompose into 3-deoxyglucosone (B13542) (3DG), a molecule implicated in diabetic complications prospecbio.com.

Detailed Enzyme Kinetics and Catalytic Mechanisms

Information on the specific kinetics and detailed catalytic mechanisms of enzymes solely acting on this compound is limited in the provided search results. However, general principles of kinase and phosphatase activity apply. Kinases typically transfer a phosphate (B84403) group from ATP to a substrate, requiring ATP as a cofactor. Phosphatases, conversely, hydrolyze phosphate esters, releasing inorganic phosphate. The mechanism often involves nucleophilic attack on the phosphate group or the substrate's hydroxyl group, facilitated by active site residues and metal ions. For instance, Fructosamine 3-kinase (FN3K) leads to the formation of this compound (F3P) prospecbio.com.

Cofactor Requirements and Allosteric Interactions

Kinases, including those that might act on this compound, generally require ATP as a phosphate donor and often a divalent metal ion, such as Mg2+, to stabilize the ATP and facilitate phosphate transfer researchgate.netebi.ac.ukwikipedia.orgunav.edu. Phosphatases can also be metal-dependent, with Mg2+ or other divalent cations playing roles in catalysis acs.orgnih.gov. Allosteric regulation, where molecules bind to sites other than the active site to modulate enzyme activity, is common for kinases like phosphofructokinase researchgate.netebi.ac.uklouisville.edu. While specific allosteric modulators for this compound-specific enzymes are not detailed, general metabolic regulators like ATP, ADP, and AMP often influence kinase activity.

Isozyme Characterization and Functional Divergence

The concept of isozymes, which are different forms of the same enzyme, is well-established for enzymes like hexokinase biologists.com and fructose bisphosphate aldolase (B8822740) ebi.ac.ukwikipedia.orgresearchgate.net. These isozymes often arise from gene duplication events and can exhibit distinct kinetic properties, substrate specificities, tissue expression patterns, and regulatory mechanisms, reflecting functional divergence. While direct isozymes of this compound-specific kinases or phosphatases are not explicitly identified in the provided results, the principle of isozyme formation and functional divergence is a general theme in enzyme evolution and metabolism.

Fructose Bisphosphate Aldolases (Class I and Class II)

Fructose bisphosphate aldolases (FBAs) are enzymes that catalyze the reversible cleavage of fructose-1,6-bisphosphate (FBP) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) ebi.ac.ukwikipedia.orgjournalssystem.comproteopedia.orgwikipedia.orgfrontiersin.orgnih.govmdpi.comfrontiersin.orgacs.org. These enzymes are classified into Class I and Class II, differing significantly in their catalytic mechanisms and active site composition. While their primary substrate is FBP, some research indicates potential interactions or activities related to other fructose phosphates, though direct catalysis of this compound by these enzymes is not a primary described function. Some yeast aldolases have been noted to produce this compound journalssystem.com.

Structural Insights into Active Site Architecture and Substrate Binding

Class I Aldolases: These enzymes are characterized by an active site lysine (B10760008) residue that forms a Schiff base (imine) intermediate with the substrate's carbonyl group. The active site architecture typically involves this lysine residue, along with other residues that stabilize the intermediate and facilitate substrate binding. For example, in rabbit muscle aldolase, Lys229 is crucial for Schiff base formation, and residues like Asp33 and Glu187 play roles in proton transfer and catalysis ebi.ac.ukproteopedia.orgacs.orgebi.ac.ukvaia.comebi.ac.uk. The binding of the substrate involves interactions with phosphate groups and the sugar backbone, often mediated by arginine and serine residues proteopedia.orgosti.gov.

Class II Aldolases: In contrast, Class II aldolases utilize a divalent metal ion, typically Zn2+, within their active site to polarize the carbonyl group of the substrate. The active site architecture involves histidine residues that coordinate the metal ion, and other residues like aspartic acid that assist in catalysis. For instance, E. coli Class II FBA employs Zn2+ coordinated by histidine residues, with Asp83 playing a critical role in catalysis journalssystem.comproteopedia.orgwikipedia.orgnih.govbmbreports.orgpdbj.orgnih.gov. The metal ion's position can shift during the catalytic cycle, mediated by conformational changes in flexible loops, to optimize substrate polarization and intermediate stabilization nih.govbmbreports.orgpdbj.orgnih.gov.

Substrate Binding: In both classes, substrate binding involves precise positioning of the sugar molecule within the active site. Phosphate groups are typically anchored by positively charged residues, while the carbonyl groups are oriented for nucleophilic attack or metal coordination. The specific binding interactions dictate the enzyme's specificity and catalytic efficiency proteopedia.orgosti.govnih.gov.

Reaction Mechanisms, Including Schiff Base and Metal-Dependent Catalysis

Class I Aldolases: The catalytic mechanism involves the nucleophilic attack of the ε-amino group of a conserved active site lysine residue on the C2 carbonyl carbon of the substrate (e.g., fructose-1,6-bisphosphate). This forms a carbinolamine intermediate, which then dehydrates to form a Schiff base (imine) ebi.ac.ukproteopedia.orgacs.orgebi.ac.ukvaia.comebi.ac.ukresearchgate.net. This Schiff base intermediate is stabilized by nearby residues, such as Asp33 or Tyr146, and facilitates the aldol (B89426) cleavage between C3 and C4. A subsequent hydrolysis step regenerates the enzyme and releases the products proteopedia.orgacs.orgebi.ac.ukvaia.comresearchgate.net.

Class II Aldolases: Class II aldolases employ a metal-dependent mechanism. A divalent metal ion, usually Zn2+, coordinates with the substrate's carbonyl group (typically at C2), polarizing it and increasing the acidity of adjacent protons. This polarization facilitates the abstraction of a proton from the C1 or C3 position (depending on the substrate and direction of reaction), forming a metal-bound enolate or enediolate intermediate journalssystem.comwikipedia.orgnih.govbmbreports.orgpdbj.orgnih.govresearchgate.net. Catalytic residues like Asp83 or Glu142 play roles in proton transfer and metal ion coordination, guiding the reaction and ensuring stereospecificity journalssystem.comnih.govpdbj.orgnih.gov. The metal ion can also shift its position during catalysis, a process termed "active site remodeling," to optimize interactions with the substrate and intermediates nih.govbmbreports.orgpdbj.org.

Kinetic Properties and Comparative Analysis Across Species

The kinetic properties of enzymes interacting with this compound are not extensively documented in readily available literature, especially concerning comparative analysis across species. However, research has identified a specific enzyme, fructosamine 3-kinase (FN3K), which phosphorylates fructose to this compound. This enzyme has been noted in red blood cells and the lens of the eye nih.gov. Detailed kinetic parameters (Km, Vmax, pH optima) for FN3K with this compound as a substrate or product, and comparative data across different species, are not broadly published in the provided search results.

Other Key Enzymes in this compound Metabolism

Ketohexokinase (Fructokinase) Isoforms and Activity

Ketohexokinase (KHK), also known as fructokinase, is a primary enzyme in fructose metabolism. It catalyzes the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P) bu.edumdpi.comphysiology.orgfrontiersin.orgactivemotif.com. KHK exists in two main isoforms: KHK-A and KHK-C. KHK-C is predominantly found in the liver, kidneys, and intestines, and it exhibits a higher affinity for fructose (Km ≈ 0.8 mM) compared to KHK-A physiology.orgfrontiersin.orgactivemotif.com. KHK-C is considered the main enzyme responsible for metabolizing dietary fructose and is implicated in fructose-induced metabolic disorders bu.edumdpi.comfrontiersin.orgplos.org. While KHK directly phosphorylates fructose to F1P, the provided literature does not indicate a direct interaction of KHK with this compound as a substrate or product.

Triose Phosphate Isomerase and Triose Kinase

Triose phosphate isomerase (TPI) is a crucial enzyme in glycolysis that catalyzes the reversible interconversion of dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) asm.orgclinmedjournals.orgwikidoc.org. Triose kinase (TK), also known as dihydroxyacetone kinase 2 (DAK), phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate activemotif.comwikipedia.orgjci.orggpnotebook.comnursing-notebook.com. These enzymes are integral to the downstream metabolism of fructose once it has been cleaved into triose phosphates. Fructose-1-phosphate aldolase B cleaves fructose-1-phosphate into DHAP and glyceraldehyde. DHAP can then be isomerized by TPI, and glyceraldehyde can be phosphorylated by triose kinase to form glyceraldehyde-3-phosphate, which enters glycolysis activemotif.comjci.orggpnotebook.comwikipedia.org. The provided literature does not describe a direct interaction of TPI or triose kinase with this compound itself.

Regulation of Fructose 3 Phosphate Metabolism

Allosteric Regulation and Feedback Inhibition/Activation Mechanisms

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a cornerstone of metabolic control. While the allosteric regulation of mainstream glycolysis and the primary fructose (B13574) metabolism pathway (via fructose 1-phosphate) is well-documented, specific allosteric effectors for the enzymes directly involved in fructose 3-phosphate synthesis are not as clearly defined.

In the main glycolytic pathway, phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme, is allosterically inhibited by high levels of ATP and citrate, signaling a state of high cellular energy. Conversely, it is activated by AMP, which indicates low energy status. For comparison, in the primary hepatic fructose metabolism pathway, the enzyme fructokinase (ketohexokinase), which produces fructose 1-phosphate, is notably not subject to feedback inhibition by its product or allosteric control by cellular energy indicators like ATP. This lack of direct feedback allows for rapid, unregulated phosphorylation of fructose.

Specific allosteric activators or inhibitors for the 3-phosphokinase that synthesizes this compound have not been extensively characterized. However, the general principles of enzyme kinetics suggest that the activity of this kinase would be dependent on the concentrations of its substrates, fructose and ATP.

Transcriptional and Post-Translational Control of Associated Enzymes

The expression of metabolic enzymes is tightly controlled at the transcriptional and post-translational levels to adapt to varying substrate availability and cellular needs. In general fructose and glucose metabolism, transcription factors such as Carbohydrate Response Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c) play crucial roles. These factors are activated by metabolites derived from dietary carbohydrates and orchestrate the expression of a suite of genes involved in glycolysis, fructolysis, and lipogenesis. jci.orgnih.gov For instance, the genes for fructokinase and other enzymes of the main fructose metabolism pathway contain binding sites for ChREBP in their promoter regions. nih.gov

While these broad regulatory networks for carbohydrate metabolism exist, the specific transcriptional control mechanisms governing the expression of the fructose 3-phosphokinase are less understood. Similarly, post-translational modifications like phosphorylation, acetylation, and ubiquitination are known to rapidly modulate the activity of metabolic enzymes. For example, the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which regulates glycolysis, is itself subject to complex post-translational control. mdpi.comnih.gov Whether the fructose 3-phosphokinase is regulated by similar modifications remains an area for further investigation.

Cross-Regulation with Glucose Metabolism and Cellular Energy Status

The interplay between fructose and glucose metabolism is complex and tissue-dependent. In the liver, the primary fructose metabolism pathway (via fructose 1-phosphate) can significantly impact glucose homeostasis. However, the pathway leading to this compound appears to be regulated more independently, at least in certain cell types. In human erythrocytes, the accumulation of this compound is notably unaffected by the presence of glucose, suggesting minimal direct cross-regulation at this level. nih.govresearchgate.netnih.gov

Regulatory Bypass Mechanisms in Fructose Metabolism Compared to Glycolysis

A defining feature of hepatic fructose metabolism is its ability to bypass the main rate-limiting step of glycolysis. Glycolysis is tightly controlled at the level of phosphofructokinase-1 (PFK-1), which converts fructose 6-phosphate to fructose 1,6-bisphosphate. youtube.com This step is subject to stringent allosteric regulation by ATP, citrate, and other metabolites.

The metabolic pathway that generates this compound from fructose inherently bypasses this crucial PFK-1 checkpoint. By being phosphorylated at a different position, fructose enters a pathway that is not directly regulated by the same allosteric effectors that control PFK-1. This bypass allows for the continued flux of fructose-derived carbons into downstream metabolic pathways, irrespective of the energy status signals that would typically throttle glycolysis at the PFK-1 step. This is analogous to the better-known bypass mechanism of the fructose 1-phosphate pathway in the liver.

Influence of Substrate Availability on Metabolic Flux

This characteristic implies that the rate of this compound synthesis is highly sensitive to fluctuations in fructose concentration. At low physiological fructose levels, the enzyme activity would be low. However, as fructose concentrations rise, the metabolic flux through this pathway would increase in a near-linear fashion until concentrations approach saturating levels. nih.govportlandpress.com This dependency underscores the importance of substrate availability as a primary determinant of flux through this specific metabolic route.

Unique Regulatory Paradigms in Specific Cellular Environments or Organisms

The metabolism of this compound is not ubiquitous; its significance and regulation are particularly evident in specific contexts, such as in human red blood cells and the hearts of diabetic animal models.

Human Erythrocytes: In human erythrocytes (red blood cells), the metabolism of fructose diverges from the canonical pathway seen in the liver. Instead of being phosphorylated to fructose 6-phosphate by hexokinase, fructose is primarily metabolized to this compound by a specific 3-phosphokinase. nih.govnih.gov This pathway has an apparent maximum velocity (Vmax) of 0.6 µmol/h per ml of cells. researchgate.netnih.gov A key regulatory feature in this environment is that the accumulation of this compound is not affected by glucose, indicating a degree of metabolic independence from glycolysis. nih.govportlandpress.com Once formed, this compound is metabolized relatively slowly. researchgate.netnih.gov

Diabetic Rat Hearts: Studies on diabetic rat hearts have identified the accumulation of this compound as a notable metabolic alteration. nih.gov In this pathological context, this compound was undetectable in control hearts but reached significant levels in diabetic hearts. nih.gov Its presence is linked to the polyol pathway, where excess glucose is converted to sorbitol and then to fructose. The accumulation of this compound is also associated with an increase in its decomposition product, 3-deoxyglucosone (B13542), a potent glycating agent. nih.gov This suggests a unique metabolic environment in the diabetic heart where fructose, generated endogenously via the polyol pathway, is shunted into the this compound pathway, potentially contributing to cardiac complications. nih.govnih.gov

The table below summarizes the concentrations of this compound and related metabolites found in the hearts of control versus diabetic rats. nih.gov

MetaboliteControl (nmol/g wet weight)Diabetic (nmol/g wet weight)
This compound (F3P) < 2081.3 ± 16.3
3-deoxyglucosone (3DG) 0.98 ± 0.439.4 ± 3.5

Cellular and Organismal Roles of Fructose 3 Phosphate

Tissue-Specific Distribution and Differential Metabolic Flux

Fructose (B13574) 3-phosphate (F3P), a metabolite of fructose, exhibits a distinct tissue-specific distribution and influences metabolic fluxes in various ways depending on the tissue type. While fructose metabolism primarily occurs in the liver, other tissues like the kidney, intestines, skeletal muscle, adipose tissue, and brain also play a role. wikipedia.orgnih.gov The liver is highly efficient at extracting fructose from the blood, processing approximately 70% of an oral fructose load. nih.gov

In diabetic rat hearts, F3P is found at significant concentrations (81.3 +/- 16.3 nmol/g wet weight), whereas it is undetectable in control animals. nih.gov This accumulation is associated with elevated levels of fructose and sorbitol, suggesting increased polyol pathway activity. nih.gov Similarly, in the lenses of diabetic rats, F3P and sorbitol 3-phosphate are produced, indicating metabolic activity of the polyol pathway. idexlab.com The enzyme responsible for the phosphorylation of protein-bound fructosamines, fructosamine (B8680336) 3-kinase (FN3K), is particularly active in tissues prone to increased glycation, such as the brain, heart, kidney, and skeletal muscle. researchgate.netnih.gov This suggests a protective role for this enzyme in tissues susceptible to damage from high glucose levels.

The metabolic flux of fructose-derived carbons differs significantly from that of glucose. Fructose metabolites enter the glycolytic pathway downstream of the key regulatory enzyme phosphofructokinase (PFK), thereby bypassing this critical control point. nih.govnih.govbiorxiv.org This unrestricted flux can lead to a rapid and substantial increase in the pools of hexose (B10828440) and triose phosphates, providing ample substrate for glycolysis, gluconeogenesis, glycogen (B147801) synthesis, and lipogenesis. nih.govnih.gov In the liver, a high intake of fructose contributes more significantly to the synthesis of saturated fatty acids compared to glucose. mdpi.com Approximately 30% of fructose is utilized for de novo fatty acid synthesis in the liver. mdpi.com Furthermore, about 29% to 54% of ingested fructose is converted to glucose in the liver, about a quarter is converted to lactate, and 15% to 18% is converted to glycogen. wikipedia.org

In cancer cells, fructose metabolism is increasingly recognized as a preferred energy source. biorxiv.orgbiorxiv.org The polyol pathway can convert glucose to fructose, which then fuels glycolysis and ATP production, promoting cell proliferation. biorxiv.orgbiorxiv.org Fructose preferentially enters the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), leading to increased synthesis of nucleic acids. mdpi.com

Subcellular Compartmentalization and Transport Mechanisms

The transport of fructose into cells is primarily mediated by the GLUT5 transporter, which is specific for fructose and does not transport glucose or galactose. mdpi.com Other transporters like GLUT2 also contribute to fructose uptake, particularly in the liver. nih.gov GLUT8 (SLC2A8) has also been implicated in hepatocellular fructose transport. nih.gov In muscle and adipose tissue, fructose can be phosphorylated by hexokinase. wikipedia.org

Within the cell, the enzymes involved in fructose metabolism are localized in the cytosol. uniprot.org This includes ketohexokinase (fructokinase), which phosphorylates fructose to fructose-1-phosphate (B91348) (F1P), and aldolase (B8822740) B, which cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. nih.govxiahepublishing.com These intermediates then enter the glycolytic pathway. nih.govxiahepublishing.com

The subcellular localization of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is not limited to the cytosol; it has also been found in the mitochondria, nucleus, and endoplasmic reticulum, suggesting multiple roles beyond glycolysis. researchgate.net In plants, fructose-1,6-bisphosphate aldolase (FBA) is found in both the chloroplasts and the cytosol, highlighting the compartmentalization of carbohydrate metabolism. nih.gov

In the context of protein deglycation, fructosamine-3-kinase (FN3K) is found in all mammalian tissues, including the rat lens where it was first discovered. arvojournals.org Its widespread distribution suggests an important cellular function in reversing the initial steps of nonenzymatic glycation. arvojournals.org

In some microorganisms, such as Escherichia coli, the transport of sugar phosphates, including fructose-6-phosphate (B1210287), is mediated by the UhpT transport system, which acts as a phosphate antiporter. scu.edu Elevated transport through this system can be toxic to the cell. scu.edu In Pseudomonas aeruginosa, the transport of glycerol-3-phosphate is mediated by GlpT. asm.org

Biochemical Involvement in Protein Glycation Processes

Fructose and its metabolites, including fructose-3-phosphate, are potent glycating agents. ucsf.eduresearchgate.net Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, leading to the formation of advanced glycation end-products (AGEs). AGEs are implicated in the complications of diabetes mellitus. dojindo.com

Fructose-3-phosphate is a particularly potent cross-linking agent and can decompose to 3-deoxyglucosone (B13542) (3-DG), which rapidly reacts with protein amino groups to form AGEs. idexlab.comucsf.edu In diabetic rat hearts, the production of F3P and 3-DG suggests their contribution to the glycation of cardiac proteins. nih.gov Similarly, F3P has been shown to enhance the cross-linking of lens proteins in diabetic rat models, potentially contributing to cataract formation. dojindo.com

The rate of glycation by fructose is approximately 7.5 times faster than that of glucose. ucsf.edu This is due to the higher percentage of fructose existing in the open-chain form, which is more reactive. ucsf.edu

To counteract the damaging effects of glycation, cells possess a "deglycation" system. The enzyme fructosamine-3-kinase (FN3K) phosphorylates fructosamines (the products of glycation) on proteins, forming unstable fructosamine-3-phosphates. researchgate.net These then spontaneously decompose, releasing the unmodified protein and 3-deoxyglucosone. researchgate.net FN3K is found in all mammalian tissues and its activity is particularly high in tissues prone to glycation, such as the heart, nerves, and kidneys. researchgate.netnih.gov Interestingly, fructose and F3P can inhibit the activity of FN3K, potentially enhancing the glycation of proteins in diabetic conditions. arvojournals.org

Contribution to Cell Proliferation and Biosynthetic Processes via Hexosamine Pathway and Signaling

Fructose metabolism significantly contributes to cell proliferation and various biosynthetic pathways, often through its entry into the hexosamine biosynthesis pathway (HBP). Fructose can be phosphorylated to fructose-6-phosphate (F6P), a key intermediate that can be shunted into the HBP. pnas.orgresearchgate.net In the HBP, F6P is converted to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.govbiorxiv.org The end product of this pathway, UDP-N-acetylglucosamine (UDP-GlcNAc), is a crucial substrate for protein and lipid glycosylation. nih.gov

Studies have shown that fructose can stimulate cell proliferation in various cell types, including cancer cells. xiahepublishing.compnas.orgmedsci.org In porcine trophectoderm cells, fructose was found to increase cell proliferation and the synthesis of hyaluronic acid, a major glycosaminoglycan, via the HBP. pnas.org This process involves the activation of the mTOR signaling pathway, a central regulator of cell growth and proliferation. pnas.org

In the context of cancer, fructose is considered a preferred energy source that fuels tumor growth. biorxiv.orgbiorxiv.orgxiahepublishing.com Fructose metabolism can bypass the regulatory checkpoints of glycolysis, providing a continuous supply of metabolites for anabolic processes. biorxiv.orgmedsci.org By feeding into the non-oxidative pentose phosphate pathway, fructose promotes the synthesis of ribose for nucleotide production, which is essential for rapidly dividing cells. medsci.org Furthermore, fructose metabolism supports lipogenesis, providing the building blocks for cell membranes. mdpi.com The activation of transcription factors like SREBP-1 and ChREBP by fructose-1-phosphate stimulates glycolytic and lipogenic enzymes, further contributing to cell proliferation. xiahepublishing.com

The hexosamine pathway also plays a role in coordinating glucose and glutamine metabolism. The availability of glucose to the HBP can regulate the surface expression of growth factor receptors, thereby influencing cell growth and proliferation in response to growth factors. nih.gov

Comparative Biochemical Analysis Across Diverse Biological Systems (e.g., Mammalian, Microbial, Plant)

The metabolism of fructose and its phosphorylated derivatives shows notable differences across mammalian, microbial, and plant systems.

Mammalian Systems: In mammals, fructose is primarily metabolized in the liver, where ketohexokinase (KHK) phosphorylates it to fructose-1-phosphate (F1P). nih.govreactome.org Aldolase B then cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. nih.govreactome.org Mammalian cells also possess fructosamine-3-kinase (FN3K) for protein deglycation. researchgate.netnih.gov Three tissue-specific isoforms of fructose-1,6-bisphosphate aldolase (FBA) exist: aldolase A in muscle, aldolase B in the liver and kidney, and aldolase C in the brain. journalssystem.com Mammalian cells also have a glycerol-3-phosphate phosphatase (G3PP) that was previously identified as phosphoglycolate phosphatase (PGP). frontiersin.org

Microbial Systems: In microorganisms like Escherichia coli, fructose-bisphosphate aldolase (FBA) is a cytosolic enzyme. uniprot.org Some bacteria, like Clostridium ljungdahlii, can metabolize fructose to produce ethanol (B145695) and acetate. researchgate.net In Pseudomonas aeruginosa, glycerol-3-phosphate (G3P) homeostasis is crucial for growth and virulence, and its transport is mediated by GlpT. asm.org The transport of sugar phosphates like fructose-6-phosphate in E. coli is handled by the UhpT system. scu.edu Procyclic trypanosomes, a type of protozoan parasite, show a preference for glycerol (B35011) over glucose as a carbon source. plos.org

Plant Systems: Unlike mammals, plants phosphorylate fructose to fructose-6-phosphate (F6P) using fructokinases (FRKs), similar to bacteria. frontiersin.org Plant FRKs are mainly expressed in sink tissues like roots, stems, and fruits. frontiersin.org Plants possess two types of fructose-1,6-bisphosphate aldolase (FBA): one in the chloroplast and another in the cytosol. nih.govjournalssystem.com The chloroplastic FBA is essential for the Calvin-Benson cycle and carbon fixation. nih.govjournalssystem.com The cytosolic FBA plays a role in glycolysis. oup.com Plant FRKs often exhibit substrate inhibition by fructose concentrations above 1-2 mM. frontiersin.org

Table 1: Comparative Fructose Metabolism Across Biological Systems

Feature Mammalian Microbial Plant
Primary Fructose Phosphorylation Product Fructose-1-phosphate (F1P) Varies (e.g., Fructose-1,6-bisphosphate) Fructose-6-phosphate (F6P) frontiersin.org
Key Fructose Phosphorylating Enzyme Ketohexokinase (KHK) nih.gov Varies (e.g., Fructokinase) Fructokinase (FRK) frontiersin.org
Fructose-1,6-bisphosphate Aldolase (FBA) Isoforms Tissue-specific (A, B, C) journalssystem.com Varies Cytosolic and Chloroplastic nih.gov
Protein Deglycation Enzyme Fructosamine-3-kinase (FN3K) researchgate.net Not well characterized Not well characterized

| Primary Site of Fructose Metabolism | Liver nih.gov | Cytosol uniprot.org | Sink tissues (roots, fruits, etc.) frontiersin.org |

Advanced Research Methodologies for Fructose 3 Phosphate Investigation

Quantitative Spectroscopic Techniques for Metabolite Profiling (e.g., ³¹P-NMR Spectroscopy)

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy stands as a powerful, non-invasive technique for the direct detection and quantification of phosphorylated metabolites, including Fructose (B13574) 3-phosphate, within intact cells and tissues. This method leverages the magnetic properties of the ³¹P nucleus to identify and measure phosphorus-containing compounds based on their unique chemical shifts.

Researchers have successfully used ³¹P-NMR to identify Fructose 3-phosphate in normal human erythrocytes, where its concentration was estimated to be around 13 µmol/liter of cells nih.gov. This technique was also instrumental in identifying this compound and Sorbitol 3-phosphate as novel metabolites in the lenses of diabetic rats nih.gov. The identification can be confirmed by spiking perchloric acid extracts of the biological samples with synthetically created this compound and observing the corresponding signal enhancement in the NMR spectrum nih.gov.

The utility of ³¹P-NMR extends to studying enzyme activity directly within intact tissues. For instance, by perfusing mammalian lenses with fructose-supplemented media, scientists have observed the production of this compound via ³¹P-NMR, providing strong evidence for the existence of a fructose-3-phosphokinase nih.govresearchgate.net. Quantitative analysis is achievable, although it requires specific experimental setups, such as inverse gated decoupling, to overcome issues related to the Nuclear Overhauser Effect (NOE) and long relaxation times that can otherwise make integration inaccurate huji.ac.il.

Table 1: Application of ³¹P-NMR in this compound Research

Application Biological System Key Finding Reference
Identification & Quantification Human Erythrocytes Identified this compound at a concentration of ~13 µmol/liter. nih.gov
Metabolite Discovery Lenses of Diabetic Rats Identified Sorbitol 3-phosphate and this compound as novel metabolites. nih.gov

High-Resolution Chromatographic Separations Coupled with Mass Spectrometry (e.g., HPLC-MS/MS, IC-ESI-MS-MS)

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone for the sensitive and specific analysis of sugar phosphates. These methods are crucial for separating this compound from its isomers, such as Fructose 6-phosphate and Glucose 6-phosphate, which is often a significant analytical challenge.

Various LC modes are employed to achieve separation. Hydrophilic interaction liquid chromatography (HILIC) is particularly effective for retaining and separating highly polar compounds like sugar phosphates shodexhplc.com. The use of specialized columns, such as those with polyvinyl alcohol polymer modified with quaternary ammonium groups, can facilitate the simultaneous analysis of multiple phosphorylated saccharides shodexhplc.com. Combining HILIC with MS allows for high-sensitivity analysis without the need for derivatization or ion-pair reagents shodexhplc.com.

To further enhance sensitivity and chromatographic performance, chemical derivatization techniques can be applied. A two-step derivatization with methoxylamine and propionic acid anhydride, followed by UHPLC-ESI-MS/MS, has been shown to improve the separation, identification, and quantification of sugar phosphates researchgate.net. Another approach involves stable isotope chemical labeling, which has been reported to increase detection sensitivities by 3.5- to 147-fold, enabling the quantification of sugar phosphates in trace biological samples, even at the single-cell level nih.gov. These advanced methods provide the low limits of detection (in the pg/mL range) necessary for studying low-abundance metabolites like this compound nih.gov.

Isotope Tracing and Fluxomics Studies (e.g., ¹³C-labeled Fructose)

Isotope tracing studies, particularly using uniformly labeled ¹³C-fructose ([U-¹³C₆]-d-fructose), are indispensable for mapping the metabolic fate of fructose carbons and quantifying the flux through various metabolic pathways. This approach, often termed metabolic flux analysis (MFA), provides a dynamic view of metabolism that steady-state concentration measurements cannot offer.

By administering ¹³C-labeled fructose to a biological system, researchers can track the incorporation of the ¹³C label into downstream metabolites. For example, such studies have been used to trace the conversion of fructose to glucose and lactate in humans researchgate.netfao.org. The distribution of ¹³C isotopomers (molecules differing only in their isotopic composition) in products like glucose can be analyzed by NMR or MS to delineate the activity of different pathways pnas.orgnih.gov.

Enzyme Activity Assays and Advanced Kinetic Parameter Determination

Characterizing the enzymes that produce and consume this compound is fundamental to understanding its role in metabolism. Enzyme activity assays are designed to measure the rate of a specific enzymatic reaction under controlled conditions, allowing for the determination of key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax).

For fructokinases, the enzymes that phosphorylate fructose, activity is often measured using a coupled-enzyme assay. In this setup, the ADP produced from the phosphorylation of fructose is used in subsequent reactions that lead to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm researchgate.net. This method allows for the continuous measurement of enzyme activity.

Table 2: Selected Kinetic Parameters for Fructose Phosphorylation

Enzyme/Process Organism/Tissue Substrate Km Vmax Reference
Fructokinase E. histolytica Fructose 0.156 mM 131.25 U/mg protein researchgate.net
This compound formation Human Erythrocytes Extracellular Fructose 30 mM 0.6 µmol/h per ml researchgate.net

Genetic Manipulation and Gene Deletion Approaches in Model Organisms

Genetic manipulation in model organisms such as Escherichia coli and the yeast Saccharomyces cerevisiae is a powerful tool for dissecting metabolic pathways. By deleting or overexpressing genes suspected to be involved in this compound metabolism, researchers can observe the resulting phenotype and infer the function of the gene and its product.

In E. coli, which has multiple routes for fructose utilization, genetic knockouts have been essential to understand each pathway's contribution researchgate.net. For instance, to study a specific route for fructose uptake and metabolism, genes for other known pathways, such as the phosphotransferase system (PTS) and phosphofructokinases (e.g., pfkA), can be deleted acs.orgpnas.org. The ability of the resulting mutant to grow on fructose can then be assessed, revealing the function of the remaining pathways pnas.org.

Similarly, in yeast models like Kluyveromyces lactis, deleting genes such as KlFBA1 (encoding fructose-1,6-bisphosphate aldolase) has been shown to eliminate detectable enzyme activity, confirming the gene's function nih.gov. While this specific example does not directly involve this compound, the same principle applies. If a gene responsible for a putative fructose-3-phosphokinase were identified, its deletion would be expected to abolish or severely reduce the cell's ability to produce this compound, a hypothesis that could be tested using the analytical methods described above. These genetic approaches provide causal links between specific genes and metabolic functions related to this compound.

Structural Biology Techniques for Enzyme-Ligand Complex Elucidation (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

Structural biology techniques, primarily X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM), provide atomic-level insights into how enzymes bind their substrates and catalyze reactions. Determining the three-dimensional structure of an enzyme in complex with this compound or an analog would be invaluable for understanding the molecular basis of its recognition and transformation.

These existing structures can serve as templates for homology modeling of a putative fructose-3-phosphokinase. Furthermore, they reveal common structural motifs and specific amino acid residues involved in binding the furanose ring and the phosphate (B84403) group of fructose phosphates. Such information is critical for designing site-directed mutagenesis experiments to probe enzyme function and for the potential development of specific inhibitors.

Computational Modeling and Systems Biology Approaches for Metabolic Network Analysis

Computational modeling and systems biology provide a framework for integrating diverse experimental data into a cohesive, predictive model of metabolism. Kinetic models of fructose metabolism can simulate the dynamic changes in metabolite concentrations and fluxes in response to various conditions, such as high fructose intake mdpi.comfrontiersin.orgresearchgate.netnih.govucl.ac.uk.

These models are constructed using a series of ordinary differential equations (ODEs) that describe the reaction rates of each enzymatic step in the pathway, incorporating parameters like Km and Vmax researchgate.netnih.govucl.ac.uk. A typical model of hepatic fructose metabolism includes key enzymes like fructokinase, aldolase (B8822740) B, and triokinase mdpi.comfrontiersin.org. While current models primarily focus on the fructose-1-phosphate (B91348) pathway, they could be expanded to include a this compound branch if its kinetic parameters were determined.

Such models can be used to perform in silico experiments, such as simulating the effects of enzyme deficiencies or the impact of potential therapeutic inhibitors frontiersin.orgresearchgate.net. Sensitivity analysis can identify which enzymes or parameters have the most significant control over the output of the pathway, such as the production of triglycerides mdpi.comresearchgate.net. For example, modeling has identified fructokinase and pyruvate (B1213749) kinase as key determinants influencing hepatic triglyceride accumulation from fructose frontiersin.orgresearchgate.net. Integrating this compound into these network analyses would be a crucial step in understanding its systemic metabolic impact.

Future Directions and Emerging Research Avenues

Discovery of Novel Fructose (B13574) 3-phosphate Metabolic Enzymes and Pathways

While the core pathways involving Fructose 3-phosphate are established, the potential for discovering novel enzymes and alternative metabolic routes remains a compelling area of investigation. The vast diversity of life suggests that unique enzymatic solutions and metabolic networks involving this phosphorylated sugar may exist in various organisms.

Recent research has demonstrated the power of screening and integrative pathway mapping to identify previously unknown enzymes and metabolic routes for carbohydrate metabolism. nih.gov For instance, the discovery of a non-enzymatic glycolysis and pentose (B10789219) phosphate (B84403) pathway highlights that metabolism-like reactions can occur under specific conditions, suggesting the potential for discovering novel enzymatic or non-enzymatic interconversions involving this compound. portlandpress.com

Future research efforts could focus on:

Genome Mining and Functional Characterization: Systematically screening genomic and metagenomic databases for genes encoding putative sugar kinases, phosphatases, and aldolases with potential activity towards this compound. This can be followed by in vitro and in vivo characterization to confirm their function. The discovery of Fructose 6-phosphate aldolase (B8822740) (FSA) in Escherichia coli and the subsequent engineering of a novel pathway for glycerol (B35011) production exemplifies this approach. mdpi.comuni-stuttgart.de

Exploring Diverse Organisms: Investigating the metabolism of this compound in extremophiles, pathogenic microbes, and unique plant species may reveal novel enzymatic activities and pathways adapted to specific environmental niches or metabolic requirements. nih.govnih.gov

Metabolic Engineering and Synthetic Biology: The creation of artificial metabolic pathways can lead to the discovery of new enzymatic functions. By blocking known metabolic routes and applying selective pressure, it may be possible to evolve or identify enzymes with novel specificities for this compound. mdpi.comuni-stuttgart.de

A significant challenge lies in distinguishing between promiscuous activities of known enzymes and the existence of genuinely new, specific enzymes for this compound metabolism.

Elucidation of Unexplored Regulatory Networks

The regulation of metabolic pathways is a complex process involving allosteric control, post-translational modifications, and changes in gene expression. While some regulatory aspects of fructose metabolism are understood, the specific regulatory networks governing this compound levels and flux are largely uncharted territory.

Future investigations should aim to:

Identify Allosteric Regulators: High-throughput screening of metabolite libraries can identify novel activators and inhibitors of enzymes that produce or consume this compound. For example, studies on sucrose-phosphate synthase (SPS) have revealed that phosphorylated sugars can act as potent activators. nih.gov

Investigate Post-Translational Modifications: The function of enzymes involved in this compound metabolism may be regulated by modifications such as phosphorylation and acetylation. elisakits.co.uk Proteomic analyses can be employed to identify these modifications and their impact on enzyme activity.

Unravel Transcriptional and Post-Transcriptional Regulation: Gene regulatory network analysis can shed light on how the expression of genes involved in this compound metabolism is controlled in response to different stimuli or developmental stages. ufl.eduplos.org This includes identifying key transcription factors and understanding the role of non-coding RNAs.

Explore Inter-organelle Communication: The subcellular localization of enzymes and metabolites is crucial for regulation. Research into how this compound or its metabolic products are transported between cellular compartments will be vital for a complete understanding of its regulatory networks.

A key area of interest is how this compound metabolism is integrated with other major metabolic pathways and cellular signaling networks. For instance, the accumulation of this compound in the diabetic rat lens has been shown to inhibit fructosamine-3-kinase, an enzyme involved in reversing nonenzymatic glycation, suggesting a link to diabetic complications. arvojournals.org

Advanced Structural and Biophysical Characterization of Enzyme Dynamics

A deep understanding of the enzymes that metabolize this compound requires detailed knowledge of their three-dimensional structures and dynamic properties. While structures of related enzymes like fructose-1,6-bisphosphate aldolase are well-characterized, specific structural information for enzymes acting on this compound is less common. scielo.bracs.orgnih.govnih.gov

Future research in this area should include:

High-Resolution Structural Determination: Obtaining crystal or cryo-EM structures of enzymes in complex with this compound or its analogs will provide precise information about substrate recognition, active site geometry, and the catalytic mechanism. acs.orgnih.gov

Time-Resolved Crystallography and Spectroscopy: These techniques can capture enzymes in action, providing snapshots of catalytic intermediates and revealing the conformational changes that occur during the reaction cycle.

Computational Modeling and Simulation: Molecular dynamics simulations can complement experimental data by providing insights into enzyme flexibility, allosteric communication, and the energetics of substrate binding and catalysis. scielo.br

Thermodynamic Analysis: Investigating the thermodynamics of substrate binding and catalysis can reveal how conformational coupling and dynamics contribute to enzyme specificity and efficiency. acs.org

These advanced techniques will not only elucidate the fundamental mechanisms of individual enzymes but also provide a basis for rational enzyme engineering and the design of specific inhibitors.

Integrated Omics Approaches for Systems-Level Understanding

To fully appreciate the role of this compound in cellular physiology, it is essential to move beyond the study of individual components and adopt a systems-level perspective. Integrated omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for achieving this holistic understanding. nih.govresearchgate.netresearchgate.net

Future research should focus on:

Multi-Omics Data Integration: Combining different omics datasets allows for the construction of comprehensive models of metabolic networks. biorxiv.orgscirp.org For example, correlating transcriptomic and metabolomic changes can reveal how gene expression patterns influence metabolite levels under different conditions.

Metabolic Flux Analysis: Using isotope labeling, it is possible to trace the flow of carbon atoms through metabolic pathways, providing quantitative data on the flux through this compound-related reactions.

Gene-to-Metabolite Network Analysis: This approach can identify correlations between specific genes and metabolites, providing hypotheses about gene function and regulatory interactions. nih.gov

These systems-level approaches will be crucial for understanding how this compound metabolism is integrated with the broader metabolic and regulatory landscape of the cell and how it contributes to complex physiological and pathological states. researchgate.net

Functional Significance in Underexplored Biological Contexts and Unique Organisms

The functional role of this compound has been primarily studied in a limited number of model organisms and biological systems. There is a significant opportunity to expand our knowledge by investigating its importance in a wider range of contexts.

Promising areas for future research include:

Plants and Photosynthetic Organisms: While the role of fructose phosphates in glycolysis and gluconeogenesis is known, their specific functions in processes like sucrose (B13894) biosynthesis and responses to environmental stress in plants are still being uncovered. nih.govplos.org

Pathogenic Microorganisms: Understanding the role of this compound metabolism in pathogens could reveal novel targets for antimicrobial therapies. nih.gov

The Gut Microbiome: The diverse metabolic capabilities of gut microbes suggest that this compound may play a role in the complex interactions between the microbiome and host health.

Specialized Tissues and Cell Types: Investigating the metabolism of this compound in specific tissues, such as the brain or immune cells, could reveal specialized functions. nih.govnih.gov For example, fructose metabolism has been linked to the activation of the innate immune response. nih.gov

Disease Models: Further exploring the role of this compound in metabolic diseases like diabetes and cancer could provide new insights into their pathogenesis and potential therapeutic strategies. researchgate.netnih.govresearchgate.net

By exploring these diverse biological contexts, researchers can uncover the full spectrum of functions for this important metabolic intermediate.

Q & A

Q. What are the primary metabolic pathways involving fructose 3-phosphate, and how are they experimentally validated?

this compound is a critical intermediate in the non-oxidative phase of the pentose phosphate pathway , where it participates in reactions such as the conversion of fructose 1,6-bisphosphate to dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P) via aldolase . It also enters glycolysis through isomerization to fructose 6-phosphate or further metabolism via triose phosphate intermediates . Experimental validation often involves enzymatic assays (e.g., aldolase activity measurements) or isotopic tracing (e.g., using 13C^{13}\text{C}-labeled glucose to track flux) .

Q. What analytical methods are recommended for detecting and quantifying this compound in cellular extracts?

Due to its low abundance and instability, this compound requires high-sensitivity techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for precise quantification .
  • Enzymatic coupled assays using glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to convert G3P to measurable NADH .
  • Nuclear Magnetic Resonance (NMR) for tracking carbon flux in metabolic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound concentrations across different tissue types?

Discrepancies often arise from variations in tissue-specific enzyme activity (e.g., aldolase isoforms) or sampling protocols (e.g., rapid quenching to prevent degradation). A robust approach includes:

  • Standardizing extraction buffers (e.g., using perchloric acid to inhibit phosphatase activity) .
  • Cross-validating results with orthogonal methods (e.g., LC-MS vs. enzymatic assays) .
  • Conducting meta-analyses of existing datasets to identify confounding factors (e.g., pH, temperature) .

Q. What experimental designs are optimal for quantifying this compound flux under varying metabolic conditions (e.g., hypoxia, high glucose)?

  • Isotopic Tracer Studies : Use 13C^{13}\text{C}-labeled substrates (e.g., glucose or fructose) with metabolic flux analysis (MFA) to model pathway dynamics .
  • Knockout/Knockdown Models : Target enzymes like aldolase or transketolase to isolate this compound’s role in pathway crosstalk .
  • Time-Course Experiments : Monitor transient changes in metabolite levels under stress conditions using rapid sampling techniques .

Q. How does this compound interact with other phosphorylated intermediates (e.g., fructose 6-phosphate, ribulose 5-phosphate) to regulate metabolic homeostasis?

this compound serves as a substrate shuttling node , balancing carbon allocation between glycolysis, gluconeogenesis, and nucleotide synthesis. Key interactions include:

  • Substrate Channeling : Enzymes like transaldolase and transketolase mediate reversible conversions between pentose phosphates and glycolytic intermediates .
  • Allosteric Regulation : Competitive inhibition by structurally similar metabolites (e.g., fructose 1,6-bisphosphate) can modulate enzyme kinetics . Advanced studies employ computational models (e.g., kinetic modeling) paired with genetic perturbations to dissect these networks .

Methodological Considerations

  • Data Contradiction Analysis : Use systematic literature reviews (e.g., PRISMA guidelines) to aggregate findings and identify methodological biases .
  • Ethical and Feasibility Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.